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molecular formula C13H15N3O B8620463 4-(Methoxymethyl)-6-methyl-N-phenylpyrimidin-2-amine CAS No. 116389-17-4

4-(Methoxymethyl)-6-methyl-N-phenylpyrimidin-2-amine

Cat. No. B8620463
M. Wt: 229.28 g/mol
InChI Key: OIYAXKCSSSMHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04897396

Procedure details

A mixture of 7.5 g of phenylguanidine hydrogen carbonate and 7.4 g of methoxyacetylacetone is heated at 100° C. for four hours with stirring, the evolution of carbon dioxide which occurs subsiding as the reaction progresses. After the brown emulsion has been cooled to room temperature, 60 ml of diethyl ether are added and the whole is then washed three times with 20 ml of water each time, dried over sodium sulphate and filtered, and the solvent is evaporated. The 10.5 g of oily residue are dissolved in 140 ml of diethyl ether, and then 4.4 g of 65% nitric acid are added thereto with stirring. The suspension of the resulting nitrate salt is stirred for a further 20 minutes and is then filtered and washed with 100 ml of diethyl ether. 6 g of 30% sodium hydroxide solutions are added with stirring to a mixture consisting of 11 g of the nitrate sale, 80 ml of diethyl ether and 60 ml of water, the organic phase is separated off, washed twice with 40 ml of water each time, dried over sodium sulfate and filtered, and the solvent is evaporated. The 8.7 g of light-brown oily residue are crystallised with 100 ml of petroleum ether (b.p. 50°-70° C.), filtered and dried. The 8 g of pale, beige-coloured crystalline powder melt at 59°-60° C.; yield: 92% of the theoretical yield, relative to phenylguanidine hydrogen carbonate.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)(O)O.[C:5]1([NH:11][C:12]([NH2:14])=[NH:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:15][O:16][CH2:17][C:18]([CH2:20][C:21](=O)[CH3:22])=O.C(=O)=O>C(OCC)C>[C:5]1([NH:11][C:12]2[N:14]=[C:21]([CH3:22])[CH:20]=[C:18]([CH2:17][O:16][CH3:15])[N:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(O)(O)=O.C1(=CC=CC=C1)NC(=N)N
Name
Quantity
7.4 g
Type
reactant
Smiles
COCC(=O)CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as the reaction progresses
TEMPERATURE
Type
TEMPERATURE
Details
After the brown emulsion has been cooled to room temperature
WASH
Type
WASH
Details
the whole is then washed three times with 20 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The 10.5 g of oily residue are dissolved in 140 ml of diethyl ether
ADDITION
Type
ADDITION
Details
4.4 g of 65% nitric acid are added
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
The suspension of the resulting nitrate salt
STIRRING
Type
STIRRING
Details
is stirred for a further 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
is then filtered
WASH
Type
WASH
Details
washed with 100 ml of diethyl ether
ADDITION
Type
ADDITION
Details
6 g of 30% sodium hydroxide solutions are added
STIRRING
Type
STIRRING
Details
with stirring to a mixture
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
washed twice with 40 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The 8.7 g of light-brown oily residue are crystallised with 100 ml of petroleum ether (b.p. 50°-70° C.)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
melt at 59°-60° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC1=NC(=CC(=N1)C)COC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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